The compound (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule primarily recognized as idarubicin hydrochloride, an anthracycline used in cancer treatment. This compound is classified under topoisomerase II inhibitors, which are crucial in the management of various malignancies by interfering with DNA replication and repair processes.
Idarubicin hydrochloride is derived from the natural product daunorubicin and is synthesized for therapeutic applications in oncology. It is classified as an anthracycline antibiotic and is utilized for its antineoplastic properties. The compound's structural complexity includes multiple hydroxyl groups and a methoxy substituent, contributing to its pharmacological activity.
The synthesis of idarubicin involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the structure and purity of idarubicin.
The molecular formula of idarubicin hydrochloride is , with a molecular weight of approximately 534.0 g/mol. The structure features:
Key structural data include:
Idarubicin undergoes various chemical reactions relevant to its mechanism of action:
Idarubicin acts primarily by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. The mechanism involves:
Idarubicin has a significant half-life that varies based on administration route but typically ranges from 1 to 3 hours in systemic circulation.
Idarubicin hydrochloride is primarily used in oncology for:
Its effectiveness stems from its ability to target rapidly dividing cells, making it a critical component in cancer therapy protocols.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2